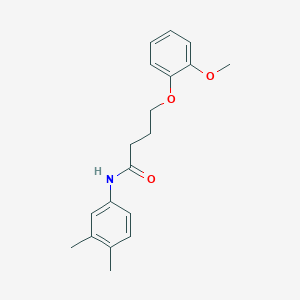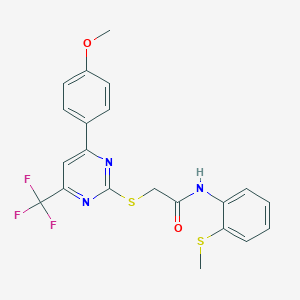![molecular formula C19H16F3N3OS2 B284325 N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as DTTA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTTA belongs to the class of thienopyrimidine derivatives that have been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for cancer cell growth and proliferation. N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This inhibition leads to the accumulation of DNA damage and ultimately, the death of cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to induce apoptosis, a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has several advantages as a research tool, including its potent anticancer and antimicrobial activity, as well as its ability to inhibit drug-resistant cancer cells. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for the research on N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One potential direction is the development of new cancer therapies based on N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide and other thienopyrimidine derivatives. Another potential direction is the investigation of the potential use of N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections. Finally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide and its potential applications in other diseases.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide can be synthesized through a multistep process that involves the reaction of 2-chloro-4,6-bis(trifluoromethyl)pyrimidine with 2-thienylmercaptan in the presence of a base, followed by the reaction of the resulting intermediate with N-(3,4-dimethylphenyl)acetamide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
In addition to its anticancer activity, N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), a common bacterial strain that is resistant to many antibiotics.
Propriétés
Formule moléculaire |
C19H16F3N3OS2 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16F3N3OS2/c1-11-5-6-13(8-12(11)2)23-17(26)10-28-18-24-14(15-4-3-7-27-15)9-16(25-18)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26) |
Clé InChI |
FWWGHZHOVKURKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide](/img/structure/B284250.png)
![4-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284254.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)
![5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284268.png)
![5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284273.png)
![Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284274.png)
![Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide](/img/structure/B284279.png)
![2-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284281.png)
